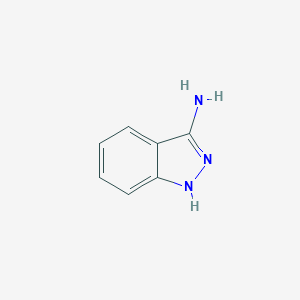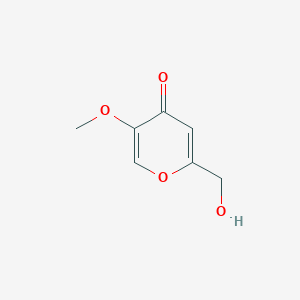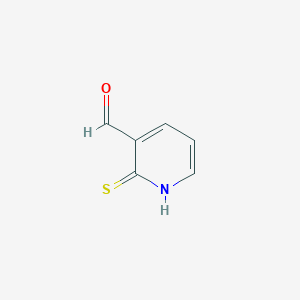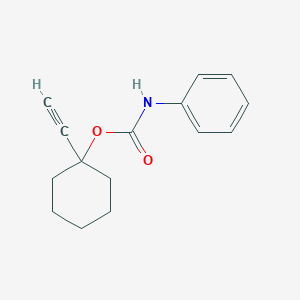
Carbanilic acid, 1-ethynylcyclohexyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbanilic acid, 1-ethynylcyclohexyl ester, also known as ethynylcyclohexylcarbamic acid, is an organic compound that has gained significant attention in scientific research due to its potential use in the development of novel drugs. This compound is a derivative of cyclohexylcarbamic acid and contains an ethynyl group that confers unique properties to the molecule.
作用机制
The mechanism of action of carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, is not fully understood. However, it is believed to act as a sigma-1 receptor agonist, which leads to the modulation of neurotransmitter release in the brain. This modulation may result in the improvement of cognitive function and the reduction of psychotic symptoms in individuals with neurological disorders.
生化和生理效应
Carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to improve cognitive function, reduce psychotic symptoms, and have anti-inflammatory and analgesic properties. Additionally, carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, has been shown to have low toxicity, making it a potentially safe candidate for drug development.
实验室实验的优点和局限性
One of the advantages of using carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, in lab experiments is its high affinity for the sigma-1 receptor. This property makes it a potentially useful tool for studying the role of this receptor in neurological disorders. Additionally, carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, has been shown to have low toxicity, making it a potentially safe compound to work with in the lab.
However, one limitation of using carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, in lab experiments is its relatively complex synthesis method. This may make it difficult for researchers to obtain the compound in large quantities. Additionally, the mechanism of action of carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, is not fully understood, which may make it challenging to interpret experimental results.
未来方向
There are several future directions for research on carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester. One potential direction is the development of drugs that target the sigma-1 receptor for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, and its potential use in the treatment of pain and inflammation.
Another potential direction for research is the development of more efficient and scalable synthesis methods for carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester. This may make it easier for researchers to obtain the compound in large quantities and facilitate further studies on its potential use as a drug candidate.
In conclusion, carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, is a compound that has gained significant attention in scientific research due to its potential use in the development of novel drugs. While the mechanism of action of this compound is not fully understood, it has shown promising results in preclinical studies as a potential treatment for neurological disorders and has low toxicity, making it a potentially safe compound to work with in the lab. Further research is needed to fully understand the potential of carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, in drug development and its role in the treatment of pain and inflammation.
合成方法
The synthesis of carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, involves the reaction of Carbanilic acid, 1-ethynylcyclohexyl esterhexanol with phosgene to form Carbanilic acid, 1-ethynylcyclohexyl esterhexyl chloroformate. This intermediate is then reacted with ammonium hydroxide to form the final product, carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester. The reaction scheme is as follows:
科学研究应用
Carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, has been extensively studied for its potential use in the development of drugs that target the central nervous system. This compound has shown promising results in preclinical studies as a potential treatment for neurological disorders such as schizophrenia and Alzheimer's disease. It has been shown to have high affinity for the sigma-1 receptor, a protein that is involved in regulating the release of neurotransmitters in the brain. Additionally, carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
属性
CAS 编号 |
73623-16-2 |
|---|---|
产品名称 |
Carbanilic acid, 1-ethynylcyclohexyl ester |
分子式 |
C15H17NO2 |
分子量 |
243.3 g/mol |
IUPAC 名称 |
(1-ethynylcyclohexyl) N-phenylcarbamate |
InChI |
InChI=1S/C15H17NO2/c1-2-15(11-7-4-8-12-15)18-14(17)16-13-9-5-3-6-10-13/h1,3,5-6,9-10H,4,7-8,11-12H2,(H,16,17) |
InChI 键 |
GUYHBQKJESGVMF-UHFFFAOYSA-N |
SMILES |
C#CC1(CCCCC1)OC(=O)NC2=CC=CC=C2 |
规范 SMILES |
C#CC1(CCCCC1)OC(=O)NC2=CC=CC=C2 |
其他 CAS 编号 |
73623-16-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



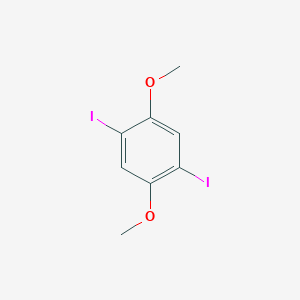
![3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole](/img/structure/B189240.png)
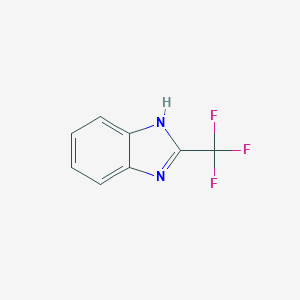
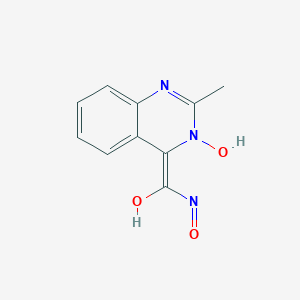
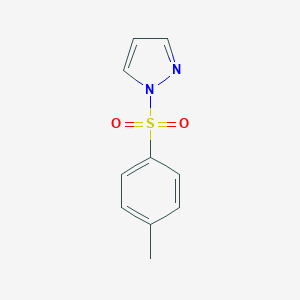
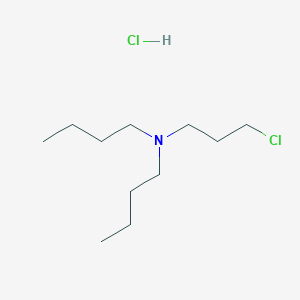
![Pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B189246.png)
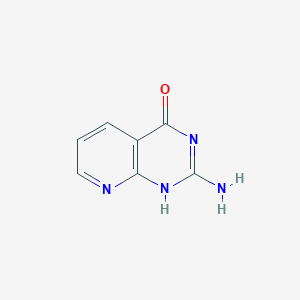
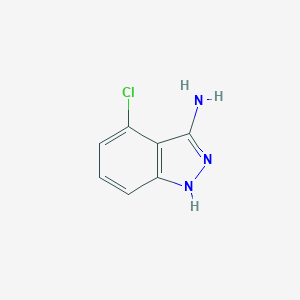
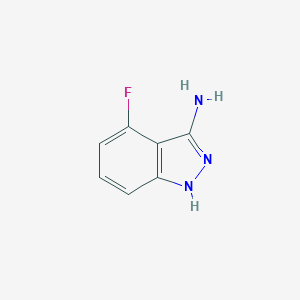
![[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride](/img/structure/B189250.png)
